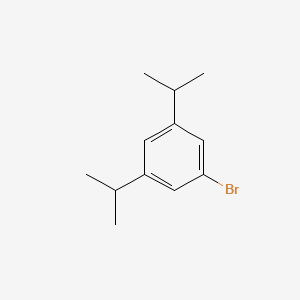
3,5-Diisopropylbromobenzene
Vue d'ensemble
Description
3,5-Diisopropylbromobenzene (DIBB) is an organic compound that is used in a variety of scientific research applications. It is a highly versatile compound that can be used to study the structure and function of proteins, enzymes, and other biological molecules. DIBB is also an important tool in the development of new drugs and other pharmaceuticals.
Applications De Recherche Scientifique
Azobenzene Photoswitches in Biomolecules
Azobenzene photoswitches are instrumental in controlling biological systems due to their ability to undergo photoisomerization. Recent advancements have effectively coupled this isomerization process to significant functional changes in a variety of biomolecules, including peptides, proteins, nucleic acids, lipids, and carbohydrates. This integration holds promise for the photocontrol of a broad spectrum of biomolecules, showcasing azobenzene's pivotal role in biological applications (Beharry & Woolley, 2011).
Photopharmacology: Red-Shifting Azobenzene Photoswitches
Azobenzene compounds have garnered significant interest for in vivo photopharmacology, acting as optically controlled drugs or research tools. These compounds, especially those that require long-wavelength light for photoisomerization, show potential for targeted drug action and exceptional temporal control. The design of these compounds involves ortho substitutions and other structural modifications, enhancing properties like thermal relaxation rates, stability against photobleaching, and long-wavelength switching capabilities. Such advancements indicate promising applications for azobenzene-based compounds in photopharmacology (Dong et al., 2015).
Photoresponsive Glycosidase Mimic
Azobenzene-3,3'-dicarboxylic acid showcases photoisomerizable (E) and (Z)-forms, with the mono anionic form of the (Z)-isomer acting as a glycosidase mimic. This mimicry, proceeding through a general acid-general base catalytic mechanism, represents the first instance of a photoresponsive glycosidase mimic. This breakthrough opens avenues for the development of innovative photoresponsive catalysts in biochemical processes (Samanta et al., 2014).
Hexameric Organotincarboxylates
The interaction of 3,5-diisopropylsalicylic acid (DIPSA) with organotin compounds in benzene forms hexameric stannoxane structures with unique cyclic and drum-like configurations. These complexes, characterized by various spectroscopic methods, reveal pentacoordinated tin atoms in a rare cyclic structure and hexacoordinated tin centers in a more common drum-like structure. This discovery contributes to the understanding of organotin chemistry and its potential applications in various scientific and industrial fields (Prabusankar & Murugavel, 2004).
Photodynamic Therapy: Azobenzene without Ultraviolet Light
A novel derivative of amidoazobenzene has been engineered to undergo trans-to-cis photoswitching using green light, eliminating the need for UV light which can induce undesired biological responses. This derivative is characterized by a substantial red shift of the n-π* band of the trans isomer, allowing for bidirectional photoswitching between thermally stable isomers without UV light. This innovation holds promise for applications in photodynamic therapy and other biological systems where UV light is a limiting factor (Beharry et al., 2011).
Propriétés
IUPAC Name |
1-bromo-3,5-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKJTEHREIEDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469730 | |
| Record name | 3,5-Diisopropylbromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23058-81-3 | |
| Record name | 3,5-Diisopropylbromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)

![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)

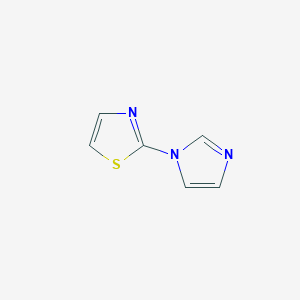
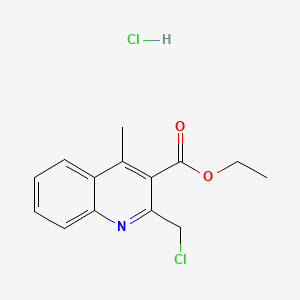

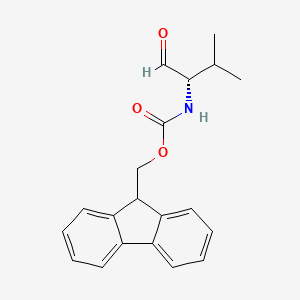
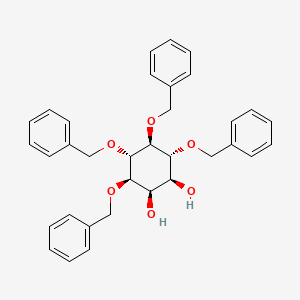

![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)